molecular formula C6H3F3S B3052723 2,3,4-Trifluorobenzenethiol CAS No. 443683-32-7

2,3,4-Trifluorobenzenethiol

Cat. No. B3052723
CAS RN: 443683-32-7
M. Wt: 164.15 g/mol
InChI Key: NAABYLMZBUEJAS-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzenethiol (TFBT) is a chemical compound with the molecular formula C6H3F3S . It has an average mass of 164.148 Da and a monoisotopic mass of 163.990753 Da .


Synthesis Analysis

TFBT is commonly synthesized by the reaction of 2,3,4-trifluorobenzonitrile with hydrogen sulfide gas in the presence of a reducing agent, such as sodium dithionite. The reduction reaction produces TFBT as the final product, along with hydrogen cyanide gas.


Molecular Structure Analysis

The molecular structure of TFBT is tetrahedral. It has a molecular weight of 188.2 g/mol.


Physical And Chemical Properties Analysis

TFBT has a density of 1.4±0.1 g/cm3, a boiling point of 160.2±35.0 °C at 760 mmHg, and a vapour pressure of 3.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.0±3.0 kJ/mol and a flash point of 55.2±14.2 °C . The index of refraction is 1.512, and the molar refractivity is 34.4±0.3 cm3 . It has a polar surface area of 39 Å2 and a polarizability of 13.6±0.5 10-24 cm3 . The surface tension is 34.1±3.0 dyne/cm, and the molar volume is 114.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Bromination Process : The continuous-flow system developed for synthesizing 2,4,5-trifluorobromobenzene, an important intermediate in the synthesis of biologically active peptides and fluorescent reagents, illustrates the potential application of trifluorobenzenethiol derivatives in chemical synthesis (Deng et al., 2016).
  • Microreactor Synthesis : The continuous microflow process for synthesizing 2,4,5-trifluorobromobenzene via Gattermann reaction, as reported by Deng et al. (2017), underscores the relevance of trifluorobenzenethiol derivatives in the pharmaceutical industry (Deng et al., 2017).
  • Organometallic Functionalization : Research by Heiss and Schlosser (2003) on functionalizing 1,2,3-trifluorobenzene to produce benzoic acids highlights the versatility of trifluorobenzenethiol derivatives in organometallic chemistry (Heiss & Schlosser, 2003).

Material Science and Engineering

  • Electrochemical Fluorination : Momota et al. (1994) demonstrated the electrochemical fluorination of trifluoromethylbenzene, which could be relevant for the development of materials in the field of electronics and fluorine chemistry (Momota et al., 1994).
  • Polymer Science : Banerjee et al. (2009) explored the synthesis and characterization of hyperbranched poly(arylene ether)s from a trifluoromethyl-activated trifluoro monomer, indicating the potential of trifluorobenzenethiol derivatives in advanced polymer development (Banerjee et al., 2009).

Pharmaceutical Applications

  • Protecting Groups in Glycosylation : Crich and Karatholuvhu (2008) discussed the use of 4-trifluoromethylbenzenepropargyl ethers as protecting groups in stereoselective glycosylation, highlighting a pharmaceutical application of trifluorobenzenethiol derivatives (Crich & Karatholuvhu, 2008).

properties

IUPAC Name

2,3,4-trifluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABYLMZBUEJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602793
Record name 2,3,4-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorobenzenethiol

CAS RN

443683-32-7
Record name 2,3,4-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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